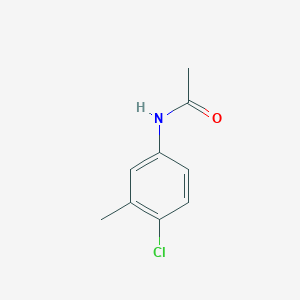
N-(4-chloro-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-methylphenyl)acetamide, commonly known as Chloroacetanilide, is an organic compound that belongs to the family of acetanilide derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties.
Wirkmechanismus
Chloroacetanilide inhibits the growth of plants and insects by interfering with the biosynthesis of fatty acids. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which inhibits the synthesis of long-chain fatty acids, resulting in the death of the plant or insect.
Biochemische Und Physiologische Effekte
Chloroacetanilide has been shown to have various biochemical and physiological effects on different organisms. It has been reported to cause DNA damage and inhibit the growth of cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Chloroacetanilide is a versatile compound that can be used in a wide range of scientific research. Its unique properties make it an ideal starting material for the synthesis of various compounds. However, it is important to note that Chloroacetanilide is toxic and should be handled with care. It can cause skin and eye irritation and should be used in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for the use of Chloroacetanilide in scientific research. It can be used as a starting material for the synthesis of new herbicides and insecticides with improved efficacy and safety. It can also be used in the development of new pharmaceuticals for the treatment of various diseases. Additionally, further research is needed to explore the potential of Chloroacetanilide as an anticancer agent and its mechanism of action in this regard.
Conclusion
In conclusion, Chloroacetanilide is a valuable compound in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in the development of new herbicides, insecticides, and pharmaceuticals. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle Chloroacetanilide with care due to its toxic nature.
Synthesemethoden
Chloroacetanilide can be synthesized by the reaction of 4-chloro-m-toluidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Chloroacetanilide as a white crystalline solid with a melting point of 165-167°C.
Wissenschaftliche Forschungsanwendungen
Chloroacetanilide is widely used in scientific research as a starting material for the synthesis of various compounds. It is an important intermediate in the synthesis of herbicides, insecticides, and pharmaceuticals. It is also used as a reagent in the analysis of organic compounds.
Eigenschaften
CAS-Nummer |
56961-88-7 |
|---|---|
Produktname |
N-(4-chloro-3-methylphenyl)acetamide |
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
N-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
GQDALRCTGVFMGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
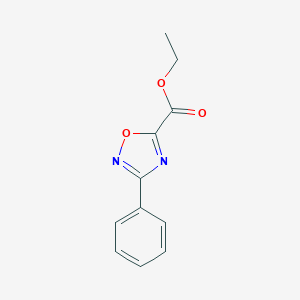

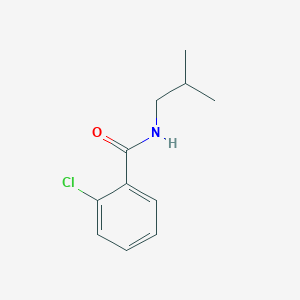

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

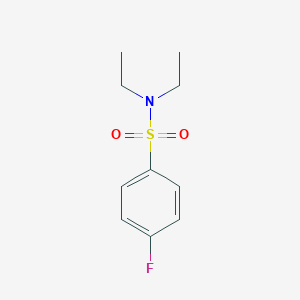
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
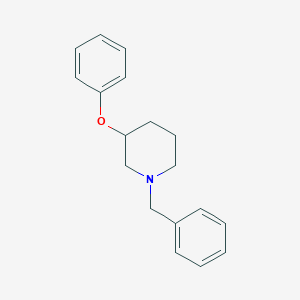
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)